3-(Propylamino)propan-1-ol
Overview
Description
“3-(Propylamino)propan-1-ol” is a chemical compound with the CAS Number: 38825-85-3 . It has a molecular weight of 117.19 . The IUPAC name for this compound is 3-(propylamino)-1-propanol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(Propylamino)propan-1-ol” consists of a three-carbon chain (propane) with a hydroxy group (-OH) at one end (making it an alcohol) and a propylamino group (-NH2) attached to the middle carbon .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(Propylamino)propan-1-ol” are not available, similar compounds undergo various reactions. For example, propan-1-ol can be oxidized to form propanal and further oxidized to form propanoic acid .
Physical And Chemical Properties Analysis
“3-(Propylamino)propan-1-ol” is a liquid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available.
Scientific Research Applications
Asymmetric Synthesis
3-(Propylamino)propan-1-ol derivatives have been utilized in asymmetric synthesis. For instance, their application in the enzymatic resolution of chiral 1,3-amino alcohols has been explored, leading to the production of (S)-dapoxetine, a significant pharmaceutical compound (Torre, Gotor‐Fernández, & Gotor, 2006).
Beta-Adrenergic Blocking Properties
Research has been conducted on the beta-adrenoreceptor blocking properties of 3-(Propylamino)propan-1-ol derivatives. These compounds have shown potential in cardiac beta1 receptor selectivity and potency in beta-adrenoreceptor blocking (Tucker & Coope, 1978).
Anticancer Activity
Derivatives of 3-(Propylamino)propan-1-ol have been synthesized and evaluated for anticancer activity. Specific compounds within this class have shown inhibitory effects on Src kinase and demonstrated significant anticancer activity in human breast carcinoma cells (Sharma et al., 2010).
Antifungal Applications
Some derivatives have been identified for their antifungal properties. They have been shown to be effective against Candida albicans, suggesting potential as antifungal agents (Guillon et al., 2011).
Inhibition of Carbon Steel Corrosion
In the realm of materials science, tertiary amines derived from 1,3-di-amino-propan-2-ol, related to 3-(Propylamino)propan-1-ol, have been synthesized and shown to inhibit the corrosion of carbon steel, indicating their utility in industrial applications (Gao, Liang, & Wang, 2007).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Studies have been conducted on the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 3-(Propylamino)propan-1-ol, focusing on their impact on the amino group substituent and its role in cardiovascular applications (Rzeszotarski et al., 1983).
Safety And Hazards
The safety information available indicates that “3-(Propylamino)propan-1-ol” is potentially dangerous. It has hazard statements H227, H314, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
3-(propylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-4-7-5-3-6-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBMMWYCAMYUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192096 | |
Record name | 1-Propanol, 3-(propylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propylamino)propan-1-ol | |
CAS RN |
38825-85-3 | |
Record name | 1-Propanol, 3-(propylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038825853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 3-(propylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.